molecular formula C21H21F3N2O3 B1150027 ML390

ML390

Cat. No. B1150027
M. Wt: 406.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ML390 exerts its potent differentiation effect on multiple leukemia models. ML390 will offer insight into the mechanism of overcoming differentiation arrest, and will translate into a starting point for a much-needed new and potent treatment for patients with acute myeloid leukemia.

Scientific Research Applications

Development in Acute Myeloid Leukemia Treatment

ML390 is a significant compound in the treatment of acute myeloid leukemia (AML). It acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, inducing differentiation in AML cells. This differentiation is particularly notable in cells that overexpress the Homeobox transcription factor A9 (HoxA9), a condition found in about 70% of AML patients. The development of ML390 came from optimizing two chemical scaffolds for activity, identifying DHODH as the target enzyme. Its interactions with DHODH have been elucidated through X-ray crystal structure studies (Lewis et al., 2016).

Role in Breast Cancer Research

ML390 has also been linked to breast cancer research, specifically in the context of nitric oxide synthase signaling. Its relevance comes into play in the study of ribosomal protein L39 (RPL39) and myeloid leukemia factor 2 (MLF2), both of which are regulated by this signaling pathway and are crucial in tumor initiation and metastasis in triple-negative breast cancer (TNBC). Targeting genes like RPL39 and MLF2, which ML390 influences, could lead to significant advancements in treating TNBC and reducing tumor metastasis (Dave et al., 2014).

properties

Product Name

ML390

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4

SMILES

O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3

Appearance

Solid powder

Purity

> 98%

synonyms

(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.